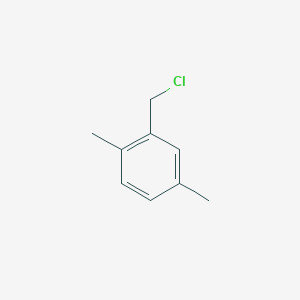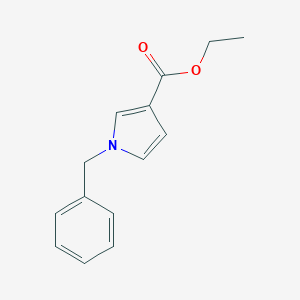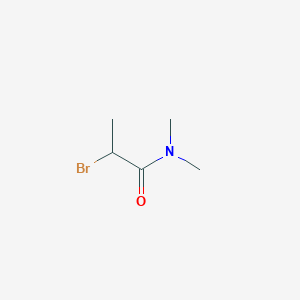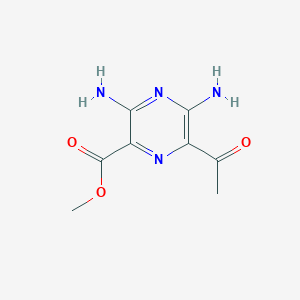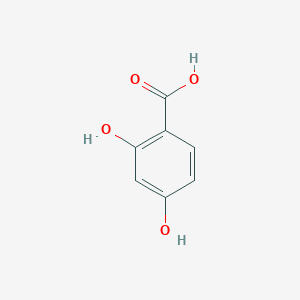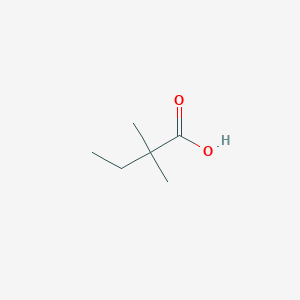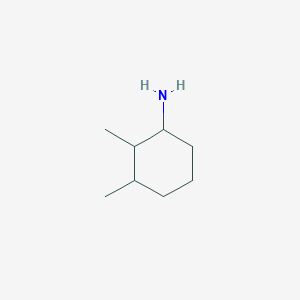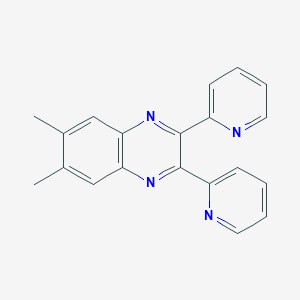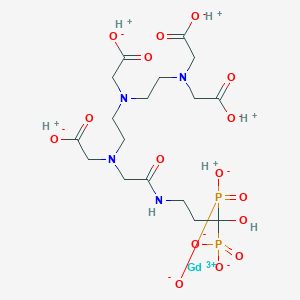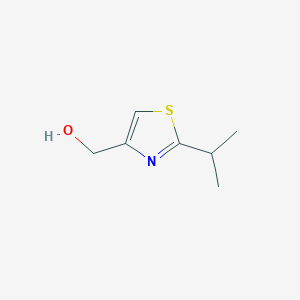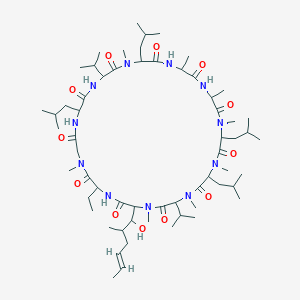![molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3](/img/structure/B146759.png)
Sarcosine, [glycine 1-14C]
説明
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative found in muscles and other body tissues. It is an intermediate and byproduct in the synthesis and degradation of glycine. The compound Sarcosine, [glycine 1-14C], is a radiolabeled form of sarcosine where the glycine moiety is labeled with carbon-14, a radioactive isotope. This labeling allows for the tracking and study of sarcosine’s metabolic pathways and interactions within biological systems .
準備方法
Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine. The reaction proceeds as follows:
ClCH2COOH+CH3NH2→CH3NHCH2COOH+HCl
This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to optimize yield .
Industrial Production Methods: In industrial settings, sarcosine is produced through the methylation of glycine using formaldehyde and hydrogen in the presence of a catalyst. This method is efficient and scalable for large-scale production .
Types of Reactions:
Oxidation: Sarcosine can be oxidized to glycine by the enzyme sarcosine dehydrogenase. This reaction involves the removal of a methyl group and the addition of a hydroxyl group.
Reduction: Sarcosine can undergo reduction reactions, although these are less common in biological systems.
Substitution: Sarcosine can participate in substitution reactions, particularly in the formation of derivatives for various applications
Common Reagents and Conditions:
Oxidation: Common reagents include sarcosine oxidase and other oxidative enzymes. Conditions typically involve physiological pH and temperature.
Substitution: Reagents such as alkyl halides can be used for substitution reactions, often under basic conditions to facilitate nucleophilic attack.
Major Products:
Oxidation: The major product is glycine.
Substitution: Depending on the substituent, various N-alkylated glycine derivatives can be formed.
科学的研究の応用
Sarcosine, [glycine 1-14C], has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of glycine and sarcosine metabolism.
Biology: Helps in studying the role of sarcosine in cellular processes and its conversion to glycine.
Medicine: Investigated as a potential biomarker for prostate cancer. .
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis
作用機序
Sarcosine exerts its effects primarily through its role as an inhibitor of the glycine transporter-1. By inhibiting this transporter, sarcosine increases the concentration of glycine in the synaptic cleft, thereby enhancing glycine-mediated neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia .
類似化合物との比較
Sarcosine is similar to other amino acid derivatives such as:
Dimethylglycine: Another derivative of glycine with two methyl groups.
Betaine (Trimethylglycine): Contains three methyl groups and is involved in methylation reactions in the body.
Creatine: A compound related to sarcosine that plays a crucial role in energy storage and supply in muscles
Uniqueness: Sarcosine’s role as a glycine transporter-1 inhibitor and its potential as a biomarker for prostate cancer distinguish it from other similar compounds. Its ability to modulate NMDA receptor activity also sets it apart in the context of neurological research .
特性
IUPAC Name |
2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[14C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
